molecular formula CH5N5O B096506 1H-tetrazol-5-amine hydrate CAS No. 15454-54-3

1H-tetrazol-5-amine hydrate

Cat. No. B096506
CAS RN: 15454-54-3
M. Wt: 103.08 g/mol
InChI Key: JVSMPWHQUPKRNV-UHFFFAOYSA-N
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Description

1H-tetrazol-5-amine hydrate, also known as 5-Amino-1H-tetrazole monohydrate, is a useful reagent in condensation reactions to form pyrimidines . It is a white solid that can be obtained both in anhydrous and hydrated forms .


Molecular Structure Analysis

The structure of 1H-tetrazol-5-amine hydrate has been determined several times by X-ray crystallography, both as the anhydrous and monohydrated forms. The structures are very similar, consisting of a planar molecule, including the amino group .


Chemical Reactions Analysis

While specific chemical reactions involving 1H-tetrazol-5-amine hydrate are not detailed in the retrieved papers, it is known to be a useful reagent in condensation reactions to form pyrimidines .


Physical And Chemical Properties Analysis

1H-tetrazol-5-amine hydrate is soluble in water and ethanol (1.36%). It has a melting point of approximately 203°C (decomposition) and a pH of 3.7 .

Scientific Research Applications

High Energy Density Materials (HEDMs)

5-Aminotetrazole is one of the most marked high-nitrogen tetrazole compounds used in the development of High Energy Density Materials (HEDMs). These materials are widely applied in the military and civilian fields . The compound’s high positive heats of formation and densities constitute two significant parameters for the energetic properties of energetic compounds .

Energetic Performance and Molecular Stability

The N-Functionalization of 5-Aminotetrazoles can balance energetic performance and molecular stability. This is achieved by introducing 4-amino-3,5-dinitropyrazole, which competes well with energetic performance and mechanic sensitivity .

Synthesis of Pyrimidines

5-Aminotetrazole monohydrate is a useful reagent in condensation reactions to form pyrimidines . Pyrimidines are fundamental components of nucleotides in DNA and RNA.

Immunochemistry

5-Aminotetrazole monohydrate has been used in the immunochemistry of sperm-whale myoglobin. It is used in the preparation of derivatives by reaction with diazonium-1H-tetrazole .

Safety and Hazards

1H-tetrazol-5-amine hydrate is a flammable solid. Heating may cause an explosion. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2H-tetrazol-5-amine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3N5.H2O/c2-1-3-5-6-4-1;/h(H3,2,3,4,5,6);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSMPWHQUPKRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=N1)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480656
Record name 2H-Tetrazol-5-amine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-tetrazol-5-amine hydrate

CAS RN

15454-54-3
Record name 2H-Tetrazol-5-amine, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15454-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Tetrazol-5-amine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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